![molecular formula C9H8ClFO2 B1591918 Ethyl 2-chloro-5-fluorobenzoate CAS No. 57381-63-2](/img/structure/B1591918.png)
Ethyl 2-chloro-5-fluorobenzoate
Overview
Description
Molecular Structure Analysis
The InChI code for Ethyl 2-chloro-5-fluorobenzoate is 1S/C9H8ClFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
. This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 2-chloro-5-fluorobenzoate is a liquid at room temperature . The storage temperature for this compound is between 2-8°C .
Scientific Research Applications
Continuous-Flow Processes in Pharmaceutical Synthesis
- Ethyl 2-chloro-5-fluorobenzoate is used in the synthesis of pharmaceutical compounds through continuous-flow processes. This method offers advantages like higher yield, safety, and environmental friendliness compared to traditional processes (Guo, Yu, & Su, 2020).
Regioselective Ortho-Lithiation in Organic Chemistry
- The compound plays a role in the deprotonation of fluoroarenes, leading to the formation of various benzoic acids. This process is crucial for the development of new organic compounds and intermediates (Mongin & Schlosser, 1996).
Antitumor Activity in Medicinal Chemistry
- It's involved in the synthesis of amino acid ester derivatives containing 5-fluorouracil, showing significant antitumor activity against certain cancer cell lines (Xiong et al., 2009).
Synthesis of Novel Pharmaceutical Compounds
- Ethyl 2-chloro-5-fluorobenzoate is used in the creation of new pharmaceutical analogs, like ofloxacin, indicating its importance in drug development (Rádl, Kovářová, Moural, & Bendová, 1991).
Development of Anti-HSV-1 Agents
- The compound is instrumental in the synthesis of heterocycles with potential antiviral activities, particularly against Herpes simplex type-1 (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Safety and Hazards
The safety information available indicates that Ethyl 2-chloro-5-fluorobenzoate is classified under GHS07, with a signal word of "Warning" . It’s recommended to avoid dust formation, breathing vapors, mist, or gas, and contact with skin, eyes, or clothing . In case of contact, it’s advised to wash off with soap and plenty of water .
Mechanism of Action
The mode of action of a compound generally involves interaction with a biological target, such as a protein or enzyme, leading to a change in the target’s activity. This can affect various biochemical pathways, leading to changes at the cellular or organism level .
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The result of a compound’s action can vary widely, from inhibiting or promoting a biological process, to causing cell death or promoting cell survival .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence a compound’s stability, solubility, and reactivity, thereby affecting its efficacy .
properties
IUPAC Name |
ethyl 2-chloro-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWENTXANAYAWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022333 | |
Record name | Ethyl 2-chloro-5-fluoro-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-fluorobenzoate | |
CAS RN |
57381-63-2 | |
Record name | Benzoic acid, 2-chloro-5-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-5-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-chloro-5-fluoro-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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